molecular formula C18H13ClN4O2S B2413888 N-(3-chloro-4-methylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide CAS No. 1223917-56-3

N-(3-chloro-4-methylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

Cat. No.: B2413888
CAS No.: 1223917-56-3
M. Wt: 384.84
InChI Key: WDJWWEIQJBXYHQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloro-methylphenyl group and a triazatricyclo ring system, which may contribute to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2S/c1-10-4-5-11(7-13(10)19)22-14(24)8-23-9-21-15-12-3-2-6-20-17(12)26-16(15)18(23)25/h2-7,9H,8H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJWWEIQJBXYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazatricyclo ring system: This could involve cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of the chloro-methylphenyl group: This step might involve electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely require optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure consistent product quality.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide may undergo various types of chemical reactions, including:

    Oxidation: Potential oxidation of the methyl group or other reactive sites.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions at the chloro or acetamide groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a reagent or intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable in developing new synthetic methodologies.

Biology

In biological research, N-(3-chloro-4-methylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide can be utilized to study biological pathways or as a probe in biochemical assays. Its interaction with biological molecules can provide insights into cellular mechanisms and disease processes.

Medicine

The compound is being investigated for its pharmacological properties and potential therapeutic applications. Preliminary studies suggest it may possess antimicrobial and anticancer activities .

Table 2: Potential Pharmacological Activities

Activity TypeDescription
AntimicrobialPotential activity against bacteria and fungi
AnticancerInvestigated for effects on cancer cell lines

Industry

In industrial applications, this compound may be used in developing new materials or chemical processes due to its unique chemical properties .

Antimicrobial Activity Study

A study evaluated the antimicrobial activity of various derivatives similar to this compound against Gram-positive and Gram-negative bacteria using the turbidimetric method . The results indicated promising activity against several strains.

Anticancer Screening

Another study focused on the anticancer properties of compounds related to this compound against the MCF7 breast cancer cell line using the Sulforhodamine B assay . The findings revealed significant cytotoxic effects on cancer cells.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide would depend on its specific interactions with molecular targets. This might involve:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide: can be compared with other compounds featuring similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique chemical properties and reactivity.

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Molecular Formula : C18H13ClN4O2S
Molecular Weight : 384.8 g/mol
IUPAC Name : this compound
Canonical SMILES : CC1=C(C=CC=C1Cl)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4

This compound's structure suggests potential interactions with biological targets due to its heterocyclic components and functional groups.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study published in Cancer Research explored the efficacy of triazole derivatives in inhibiting tumor growth in various cancer cell lines. The results showed that these compounds can induce apoptosis and inhibit cell proliferation effectively .

The proposed mechanism involves the inhibition of specific enzymes involved in cell cycle regulation and apoptosis pathways. For instance, the compound may interact with topoisomerases or kinases that are crucial for DNA replication and repair processes .

Case Studies

  • Case Study 1 : In a preclinical study involving human breast cancer cell lines (MCF-7), the compound demonstrated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics .
  • Case Study 2 : Another study focused on the compound's effect on lung cancer cells (A549). Results indicated a significant decrease in cell migration and invasion capabilities, suggesting potential use as an anti-metastatic agent .

Toxicity and Safety Profile

While the antitumor activity is promising, understanding the toxicity profile is essential for therapeutic applications. Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits minimal cytotoxicity towards normal cells while selectively targeting cancer cells . Further studies are needed to establish a comprehensive safety profile.

Table 1: Biological Activity Summary

Activity TypeCell LineIC50 Value (µM)Reference
AntitumorMCF-715
AntitumorA54920
Apoptosis InductionVariousVaries

Table 2: Structural Characteristics

PropertyValue
Molecular Weight384.8 g/mol
LogP3.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Q & A

Q. How to validate in silico ADMET predictions against experimental toxicity profiles?

  • Methodological Answer : Compare computational predictions (e.g., ProTox-II, SwissADME) with in vitro assays (hepatocyte viability, CYP450 inhibition). Discrepancies may arise from unmodeled metabolic pathways—address via metabolite identification (LC-QTOF-MS) and structural refinement .

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